molecular formula C17H17N5O3 B287592 ethyl 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate

ethyl 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate

Cat. No.: B287592
M. Wt: 339.3 g/mol
InChI Key: OLVCIKCKVOVAMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is also known by the name of 'MK-2206' and is a potent inhibitor of the AKT kinase pathway. The AKT pathway is a key signaling pathway that regulates various cellular processes such as cell growth, survival, and metabolism. Inhibition of the AKT pathway has been shown to have therapeutic potential in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate involves the inhibition of the AKT kinase pathway. The AKT pathway is a key signaling pathway that regulates various cellular processes such as cell growth, survival, and metabolism. Inhibition of the AKT pathway has been shown to have therapeutic potential in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to have potent inhibitory activity against the AKT kinase pathway, which leads to the inhibition of various cellular processes such as cell growth, survival, and metabolism. This inhibition has been shown to have therapeutic potential in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate in lab experiments include its potent inhibitory activity against the AKT kinase pathway, which makes it a promising candidate for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its complex synthesis method, which requires skilled chemists and specialized equipment.

Future Directions

There are several future directions that can be explored in the research of ethyl 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate. Some of these directions include:
1. Further studies to understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Exploration of the potential of this compound in combination with other drugs for the treatment of various diseases.
4. Studies to understand the pharmacokinetics and pharmacodynamics of this compound in vivo.
5. Development of new analogs of this compound with improved potency and selectivity.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively researched for its potential applications in the field of medicine. The compound has been shown to have potent inhibitory activity against the AKT kinase pathway, which makes it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Further research is needed to fully understand the potential of this compound and its analogs in the treatment of various diseases.

Synthesis Methods

The synthesis of ethyl 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate involves a multi-step process that includes the use of various reagents and solvents. The detailed synthesis method is beyond the scope of this paper, but it is worth mentioning that the synthesis of this compound is a complex and challenging process that requires skilled chemists and specialized equipment.

Scientific Research Applications

Ethyl 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in the field of medicine. The compound has been shown to have potent inhibitory activity against the AKT kinase pathway, which makes it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.

Properties

Molecular Formula

C17H17N5O3

Molecular Weight

339.3 g/mol

IUPAC Name

ethyl 5-amino-1-[6-(3-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carboxylate

InChI

InChI=1S/C17H17N5O3/c1-3-24-17(23)13-9-21-22(16(13)18)14-8-15(20-10-19-14)25-12-6-4-5-11(2)7-12/h4-10H,3,18H2,1-2H3

InChI Key

OLVCIKCKVOVAMQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)OC3=CC=CC(=C3)C)N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)OC3=CC=CC(=C3)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.